trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane
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Overview
Description
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane is an organosilicon compound with the molecular formula C6H12Si. It is a derivative of trimethylsilylacetylene, where the hydrogen atoms on the terminal carbon are replaced by deuterium atoms. This compound is often used in organic synthesis as a protective group for alkynes and in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Trimethylchlorosilane with Acetylene: This method involves the reaction of trimethylchlorosilane with acetylene in the presence of a base.
Reaction of Trimethylchlorosilane with Propargyl Bromide: Another method involves the reaction of trimethylchlorosilane with propargyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is essential for the production of the deuterated version of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double or triple bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium hydride or potassium tert-butoxide, used in substitution reactions.
Hydrosilylation Catalysts: Such as platinum or rhodium complexes.
Major Products:
Substituted Alkynes: Formed from substitution reactions.
Coupled Products: Formed from palladium-catalyzed coupling reactions.
Hydrosilylated Products: Formed from hydrosilylation reactions.
Scientific Research Applications
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane has a wide range of applications in scientific research:
Organic Synthesis: Used as a protective group for alkynes and in the synthesis of complex organic molecules.
Material Science: Employed in the synthesis of silicon-based polymers and materials.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Isotope Labeling: The deuterated version is used in NMR spectroscopy and other analytical techniques for studying reaction mechanisms and molecular structures.
Mechanism of Action
The mechanism of action of trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane in chemical reactions involves the activation of the silicon-carbon bond, which can then participate in various transformations. The trimethylsilyl group acts as a protecting group, stabilizing the alkyne and preventing unwanted side reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the alkyne and promoting the transfer of the silyl group.
Comparison with Similar Compounds
Trimethylsilylacetylene: The non-deuterated version of the compound.
Trimethylsilylpropyne: Another similar compound with a different substitution pattern on the alkyne.
Trimethylsilylbutyne: A longer-chain alkyne with a trimethylsilyl group.
Uniqueness: Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane is unique due to the presence of deuterium atoms, which makes it particularly useful in isotope labeling studies. The deuterium atoms provide a distinct NMR signal, allowing for detailed analysis of reaction mechanisms and molecular structures .
Properties
CAS No. |
61227-94-9 |
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Molecular Formula |
C6H12Si |
Molecular Weight |
115.3 |
Purity |
95 |
Origin of Product |
United States |
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